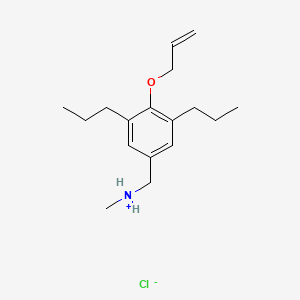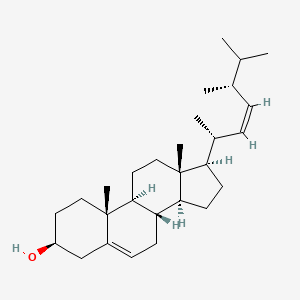
Ergosta-5,22(Z)-dien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosta-5,22(Z)-dien-3beta-ol is a naturally occurring sterol found in various plants, fungi, and marine organisms. It is a type of phytosterol, which are plant-derived sterols structurally similar to cholesterol. This compound plays a crucial role in maintaining cell membrane integrity and fluidity in plants and fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ergosta-5,22(Z)-dien-3beta-ol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from plant or fungal sources using solvents such as ethanol or methanol. The extracted material is then purified using chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant or fungal biomass. The biomass is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ergosta-5,22(Z)-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated sterols .
Wissenschaftliche Forschungsanwendungen
Ergosta-5,22(Z)-dien-3beta-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sterols and steroids.
Biology: It serves as a biomarker for the presence of certain fungi and plants.
Medicine: Research has shown potential anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It can also interact with specific molecular targets, such as enzymes involved in sterol metabolism. These interactions can influence various cellular pathways, including those related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ergosta-5,22(Z)-dien-3beta-ol is similar to other phytosterols, such as:
Stigmasterol: Found in soybeans and other plants, it has a similar structure but differs in the position of double bonds.
Brassicasterol: Found in rapeseed and other plants, it has a similar structure but differs in the side chain configuration.
Sitosterol: Common in many plants, it has a similar structure but differs in the side chain
Eigenschaften
CAS-Nummer |
57637-04-4 |
|---|---|
Molekularformel |
C28H46O |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
OILXMJHPFNGGTO-DQFGDDFMSA-N |
Isomerische SMILES |
C[C@H](/C=C\[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
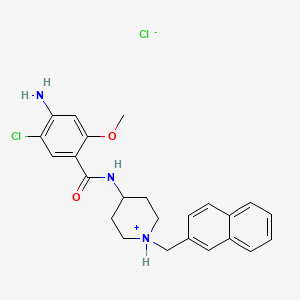
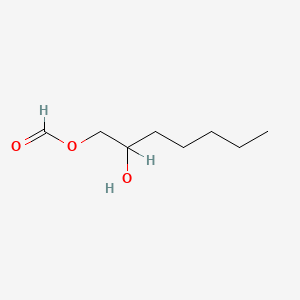
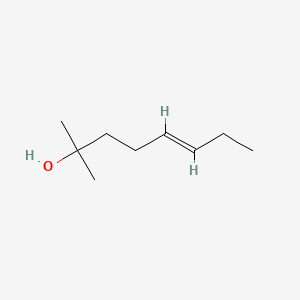
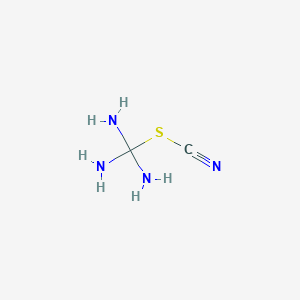
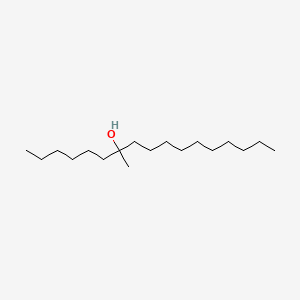
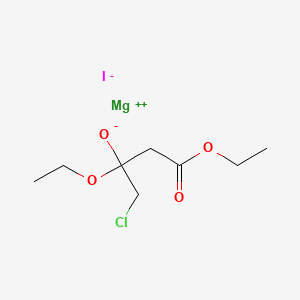
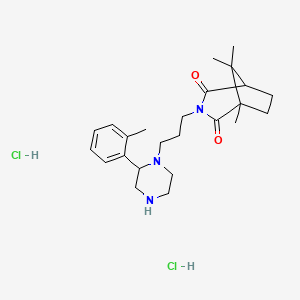
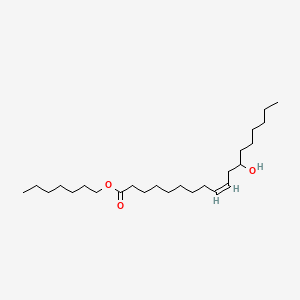
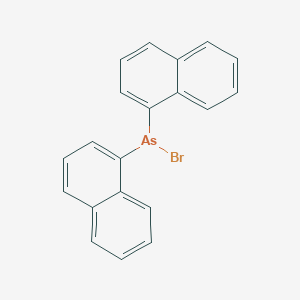
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)

![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
